Introduction: Unveiling 5-Methoxy-1H-benzotriazole
Introduction: Unveiling 5-Methoxy-1H-benzotriazole
An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
5-Methoxy-1H-benzotriazole is a heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a methoxy substituent on the benzene moiety. As a derivative of the well-studied benzotriazole scaffold, it holds significant potential in medicinal chemistry and materials science.[1][2] The parent benzotriazole system is recognized for its versatile biological activities, including antifungal, antibacterial, and anticancer properties, and its utility as a synthetic auxiliary in organic chemistry.[3][4][5]
The introduction of a methoxy group at the 5-position is anticipated to modulate the electronic properties and biological activity of the core structure. The methoxy group is a strong electron-donating group, which can influence the reactivity of the aromatic ring and the acidity of the N-H proton on the triazole ring. It is important to note that due to tautomerism, 5-Methoxy-1H-benzotriazole is structurally identical to 6-Methoxy-1H-benzotriazole. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, drawing upon data for the parent compound and related derivatives to build a predictive but scientifically grounded profile.
Section 1: Core Chemical and Physical Properties
While extensive experimental data for 5-Methoxy-1H-benzotriazole is not widely published, its fundamental properties can be summarized and predicted based on available database entries and comparison with analogous structures.
| Property | Value / Description | Source |
| CAS Number | 27799-91-3 | [6][7] |
| Molecular Formula | C₇H₇N₃O | [8] |
| Molecular Weight | 149.15 g/mol | [8] |
| Appearance | Light yellow to light brown solid | [6] |
| Melting Point | 126.8-127.2 °C | [6] |
| Boiling Point | 388.0 ± 15.0 °C (Predicted) | [6] |
| Density | 1.327 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 8.08 ± 0.40 (Predicted) | [6] |
| Storage | Sealed in dry, Room Temperature | [6] |
The methoxy group's electron-donating nature is expected to increase the electron density of the benzene ring, potentially influencing its interaction with biological targets and its reactivity in electrophilic substitution reactions. The predicted pKa of ~8.08 is slightly higher than that of the parent 1H-benzotriazole (pKa ~8.2), suggesting the methoxy group has a minor electronic influence on the acidity of the triazole N-H proton.[5]
Section 2: Synthesis and Purification
A common and effective method for synthesizing benzotriazoles involves the diazotization of an ortho-phenylenediamine derivative. For 5-Methoxy-1H-benzotriazole, a logical precursor would be 4-methoxybenzene-1,2-diamine.
Proposed Synthetic Workflow
The synthesis can be envisioned as a one-pot reaction where the diamine is treated with sodium nitrite in an acidic medium (typically acetic or hydrochloric acid) to form the triazole ring in situ.
Caption: Proposed workflow for the synthesis of 5-Methoxy-1H-benzotriazole.
Experimental Protocol: Synthesis of 5-Methoxy-1H-benzotriazole
This protocol is a representative procedure based on established methods for benzotriazole synthesis. Researchers should perform their own risk assessment and optimization.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 4-methoxybenzene-1,2-diamine in 100 mL of 50% aqueous acetic acid.
-
Cooling: Cool the solution in an ice-water bath to an internal temperature of 0-5 °C. The causality for cooling is critical, as the diazotization reaction is exothermic and the intermediate diazonium salt is unstable at higher temperatures.
-
Diazotization: Dissolve sodium nitrite (a 1.05 molar equivalent to the diamine) in a minimal amount of cold water. Add this solution dropwise to the stirred diamine solution via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours to ensure complete cyclization.
-
Isolation: The product often precipitates from the solution. Collect the crude solid by vacuum filtration. If no precipitate forms, the pH can be carefully adjusted towards neutral with a base like sodium bicarbonate to induce precipitation.
-
Purification: The crude product can be purified by recrystallization. Given its reported melting point in water, a water/ethanol mixture is a suitable solvent system.[6] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals under vacuum to yield the final product. The structure and purity should be confirmed using techniques like NMR, IR, and melting point analysis.
Section 3: Spectroscopic Characterization (Predicted)
The structural identity and purity of 5-Methoxy-1H-benzotriazole would be confirmed by a combination of spectroscopic methods. The following table outlines the expected spectral characteristics.
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | Singlet at ~3.8-4.0 ppm (3H, -OCH₃)Three aromatic protons (doublets and doublet of doublets) in the ~7.0-7.8 ppm range.Very broad singlet >10 ppm (1H, N-H) | The methoxy protons will appear as a sharp singlet. The aromatic protons will show a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The acidic N-H proton is often broad and may exchange with solvent. |
| ¹³C NMR | Signal at ~55-60 ppm (-OCH₃)Aromatic carbons between ~100-150 ppm | The methoxy carbon is characteristic. The number and approximate location of aromatic carbons can be predicted, with the carbon attached to the methoxy group being significantly shielded. |
| IR Spectroscopy | Broad peak at ~3000-3400 cm⁻¹ (N-H stretch)Peaks at ~2850-3000 cm⁻¹ (C-H stretches)Peaks at ~1500-1600 cm⁻¹ (C=C aromatic stretches)Strong peak at ~1250 cm⁻¹ (C-O ether stretch) | These are characteristic vibrational frequencies for the functional groups present in the molecule. The N-H stretch is typically broad due to hydrogen bonding.[9] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 149.06 | The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CH₃, N₂, and CO. |
Section 4: Reactivity and Synthetic Utility
The benzotriazole moiety is a powerful tool in organic synthesis, acting as a versatile synthetic auxiliary.[10] This reactivity is retained in its 5-methoxy derivative.
Key Reactivity Pathways
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N-Alkylation/Acylation: The N-H proton is acidic and can be readily removed by a base, allowing for facile alkylation or acylation at the N1 or N2 positions. This is a cornerstone of benzotriazole chemistry, used to introduce various functional groups.[5]
-
Benzotriazole as a Leaving Group: N-substituted benzotriazoles are excellent intermediates. The benzotriazole anion is a superb leaving group, enabling the transformation of these intermediates into a wide array of other compounds. For example, N-acylbenzotriazoles are stable, crystalline acylating agents.[11]
-
Electrophilic Aromatic Substitution: The methoxy group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it. This allows for further functionalization of the benzene ring.
Caption: Key reaction pathways for 5-Methoxy-1H-benzotriazole.
Section 5: Applications in Drug Development and Research
Benzotriazole derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][11] The 5-methoxy derivative is a promising candidate for drug discovery for several reasons:
-
Bioisosteric Replacement: The benzotriazole ring can act as a bioisostere for other groups like indoles or benzimidazoles, offering a way to modify a drug's properties (e.g., solubility, metabolic stability) while retaining its biological activity.[11]
-
Scaffold for New Drugs: It serves as an excellent starting point for building libraries of novel compounds. Its predictable reactivity allows for systematic modification and exploration of structure-activity relationships (SAR).
-
Known Biological Activity: Closely related derivatives have shown potent biological effects. For instance, a series of 6-methoxy-1H-benzotriazole-5-carboxamide derivatives were investigated for dual antiemetic and gastroprokinetic activities, demonstrating the therapeutic potential of this specific substitution pattern.[11] Other benzotriazole compounds have demonstrated antibacterial, antiprotozoal, and antiviral properties.[2]
Section 6: Safety, Handling, and Storage
| Safety Aspect | Recommendation | Rationale / Source |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | Standard practice for handling chemical solids. Prevents eye and skin contact.[14] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | Prevents inhalation of dust, which may cause respiratory irritation.[12][13] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids. | Ensures chemical stability and prevents hazardous reactions.[12] |
| Hazards (Predicted) | May be harmful if swallowed. May cause skin, eye, and respiratory irritation. | Based on hazard statements for the 5-methyl analog.[13] |
| First Aid | Eyes: Flush with water for 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention in all cases of significant exposure. | Standard first aid procedures for chemical exposure.[12] |
Conclusion
5-Methoxy-1H-benzotriazole is a valuable heterocyclic compound with significant, albeit largely unexplored, potential. Its chemical properties, governed by the interplay between the benzotriazole core and the electron-donating methoxy group, make it an attractive scaffold for medicinal chemistry and a versatile intermediate in organic synthesis. While specific experimental data remains sparse, a robust understanding of its characteristics can be inferred from the rich chemistry of the benzotriazole family. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted and could lead to the development of novel therapeutic agents and advanced materials.
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